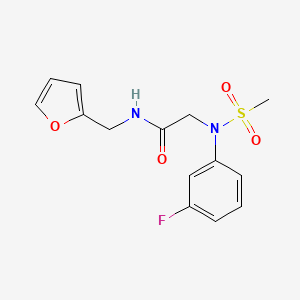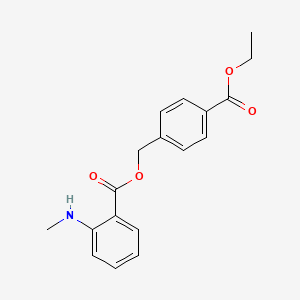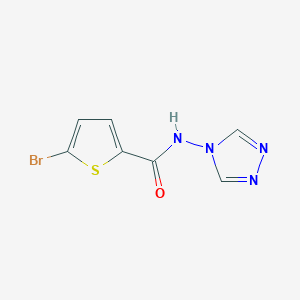
N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, also known as TAK-659, is a small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in the treatment of various B-cell malignancies.
Mechanism of Action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream signaling molecules, leading to activation of various signaling pathways. N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and inducing apoptosis of B-cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have immunomodulatory effects. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of T-cells and natural killer cells. These effects may be beneficial in the treatment of autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide is its high selectivity for BTK, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
For research on N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide include the evaluation of its efficacy and safety in clinical trials, as well as the identification of biomarkers that can predict response to treatment. Additionally, the development of combination therapies that target multiple signaling pathways may enhance the therapeutic potential of this compound in the treatment of B-cell malignancies and other diseases.
Synthesis Methods
The synthesis of N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide involves a multistep process that begins with the reaction of 3-fluoroaniline with 2-furancarboxaldehyde to form an imine intermediate. This intermediate is then reacted with methylsulfonyl chloride to form the corresponding sulfonamide, which is subsequently treated with glycine methyl ester to yield the final product, this compound.
Scientific Research Applications
N~2~-(3-fluorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its therapeutic potential in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cells and inhibition of tumor growth.
properties
IUPAC Name |
2-(3-fluoro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-22(19,20)17(12-5-2-4-11(15)8-12)10-14(18)16-9-13-6-3-7-21-13/h2-8H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCPTUXFUFCGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5709683.png)
![1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)


![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)
![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)
![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)

![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)

![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)